Piperoxan

Beschreibung

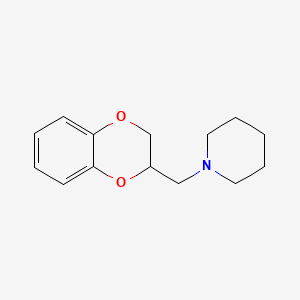

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12/h2-3,6-7,12H,1,4-5,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKMMUBOEFYJQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2COC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046269 |

Source

|

| Record name | Piperoxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-39-2 |

Source

|

| Record name | Piperoxan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperoxan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperoxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPEROXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZCS27634Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Piperoxan

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Historical Significance

Piperoxan, known systematically as 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine, holds a notable position in the annals of pharmacology. First synthesized in the early 1930s by Ernest Fourneau and Daniel Bovet at the Pasteur Institute, it was initially investigated for its α-adrenergic blocking properties.[1][2] Their subsequent discovery in 1933 that Piperoxan could also counteract histamine-induced bronchospasm marked the genesis of antihistamine research, a field that has since revolutionized the treatment of allergic diseases.[1][3] Although its clinical utility was ultimately limited by its toxic effects in humans, Piperoxan's role as a pioneering molecule in both adrenergic and histaminergic pharmacology underscores its enduring importance.[1] This guide provides a detailed exploration of the chemical architecture and synthetic pathways of this seminal compound.

Chemical Structure and Properties

Piperoxan is a racemic compound featuring a chiral center at the C2 position of the 1,4-benzodioxan ring.[2] Its structure comprises a 1,4-benzodioxan moiety linked via a methylene bridge to a piperidine ring.

Physicochemical and Pharmacological Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine | [1] |

| Synonyms | Benodaine, Fourneau 933, 933F, Piperoxane | [1][2] |

| CAS Number (Base) | 59-39-2 | [1] |

| CAS Number (HCl) | 135-87-5 | [1] |

| Molecular Formula | C₁₄H₁₉NO₂ | [4] |

| Molecular Weight | 233.31 g/mol | [4] |

| Melting Point (HCl) | 232-235 °C | |

| Boiling Point (Base) | 173-174 °C at 4 mmHg | |

| Solubility (HCl) | Soluble in water and ethanol | |

| Pharmacological Class | α-Adrenergic Antagonist, Antihistamine | [1][4] |

Note: Experimentally determined values for melting and boiling points can vary slightly between sources. The values presented are commonly cited ranges.

Synthesis of Piperoxan: A Modular Approach

The classical synthesis of Piperoxan, as developed by Fourneau, is a three-step process that remains a fundamental example of benzodioxan derivative synthesis.[1] The methodology is robust, relying on well-established reaction mechanisms to assemble the final molecule from readily available starting materials.

Overall Synthetic Workflow

Caption: Overall synthetic workflow for Piperoxan.

Step 1: Synthesis of 2-(Hydroxymethyl)-1,4-benzodioxan

The synthesis commences with the formation of the 1,4-benzodioxan ring system. This is achieved through the condensation of catechol with epichlorohydrin in the presence of a base.

Causality Behind Experimental Choices:

-

Catechol: Serves as the phenolic precursor, providing the benzene ring and two adjacent hydroxyl groups necessary for the formation of the dioxane ring.

-

Epichlorohydrin: This bifunctional molecule is key. It contains both an epoxide ring and a chloromethyl group. The reaction is initiated by the nucleophilic attack of the phenoxide ions (formed from catechol in the basic medium) on the epoxide.

-

Base (e.g., Sodium Hydroxide): The base is essential to deprotonate the hydroxyl groups of catechol, forming the more nucleophilic phenoxide ions. This significantly increases the rate and efficiency of the reaction.

Reaction Mechanism:

The reaction proceeds via a Williamson ether synthesis-type mechanism. One of the phenoxide groups of catechol attacks one of the carbon atoms of the epoxide ring in epichlorohydrin, leading to the opening of the epoxide. A subsequent intramolecular nucleophilic attack by the second phenoxide group on the newly formed secondary halide results in the closure of the 1,4-dioxane ring.

Caption: Reaction mechanism for the formation of 2-(Hydroxymethyl)-1,4-benzodioxan.

Step 2: Synthesis of 2-(Chloromethyl)-1,4-benzodioxan

The hydroxyl group of the intermediate is then converted to a good leaving group, a chloride, in preparation for the final substitution reaction. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.

Causality Behind Experimental Choices:

-

Thionyl Chloride (SOCl₂): This reagent is highly effective for converting primary alcohols to alkyl chlorides. The reaction is favorable because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion according to Le Châtelier's principle.

Reaction Mechanism:

The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of thionyl chloride and displacing a chloride ion. The resulting intermediate then undergoes an internal nucleophilic substitution (SNi) or, in the presence of a base like pyridine, an SN2 reaction with the displaced chloride ion to yield the final product.

Step 3: Synthesis of Piperoxan

The final step involves the N-alkylation of piperidine with the previously synthesized 2-(chloromethyl)-1,4-benzodioxan.

Causality Behind Experimental Choices:

-

Piperidine: This secondary amine acts as the nucleophile, with the lone pair on the nitrogen atom attacking the electrophilic carbon of the chloromethyl group.

-

2-(Chloromethyl)-1,4-benzodioxan: The chlorine atom is a good leaving group, and the adjacent carbon is susceptible to nucleophilic attack.

Reaction Mechanism:

This is a classic example of a nucleophilic substitution reaction (SN2). The nitrogen atom of piperidine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the C-N bond to yield Piperoxan.

Detailed Experimental Protocol (Adapted from historical accounts)

The following protocol is a representative synthesis adapted from the principles outlined in early literature. Modern safety protocols and analytical techniques should be applied.

Step 1: 2-(Hydroxymethyl)-1,4-benzodioxan

-

In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel, a solution of sodium hydroxide in water is prepared.

-

Catechol is dissolved in a suitable solvent and added to the vessel.

-

Epichlorohydrin is added dropwise to the stirred mixture at a controlled temperature.

-

After the addition is complete, the mixture is heated to reflux for several hours to ensure complete reaction.

-

Upon cooling, the product is isolated by extraction with an organic solvent (e.g., diethyl ether).

-

The organic extracts are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude 2-(hydroxymethyl)-1,4-benzodioxan, which may be purified by distillation or recrystallization.

Step 2: 2-(Chloromethyl)-1,4-benzodioxan

-

The 2-(hydroxymethyl)-1,4-benzodioxan is dissolved in a dry, inert solvent (e.g., chloroform).

-

The solution is cooled in an ice bath, and thionyl chloride is added dropwise with stirring.

-

After the addition, the reaction mixture is allowed to warm to room temperature and then gently refluxed until the evolution of gases ceases.

-

The excess solvent and thionyl chloride are removed under reduced pressure.

-

The resulting crude 2-(chloromethyl)-1,4-benzodioxan is then purified, typically by vacuum distillation.

Step 3: 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine (Piperoxan)

-

A mixture of 2-(chloromethyl)-1,4-benzodioxan and an excess of piperidine is heated, either neat or in a suitable high-boiling solvent.

-

The reaction is monitored until completion (e.g., by TLC).

-

Upon cooling, the reaction mixture is treated with an aqueous base to neutralize the piperidine hydrochloride formed as a byproduct.

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude Piperoxan is purified by vacuum distillation to yield the final product as an oil. The hydrochloride salt can be prepared by treating a solution of the free base in an appropriate solvent (e.g., ethanol) with hydrogen chloride.

Conclusion

The synthesis of Piperoxan is a classic illustration of multi-step organic synthesis, employing fundamental reactions to construct a molecule of significant historical and pharmacological interest. While no longer in clinical use, the chemical principles underlying its synthesis continue to be relevant in the development of new benzodioxan-containing therapeutic agents. This guide provides a comprehensive overview for researchers and professionals in the field, grounding the synthetic methodology in the causal principles of organic chemistry and providing a framework for the practical execution of this historically important synthesis.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6040, Piperoxan. [Link]

-

Piperoxan. In: Wikipedia. [Link]

- Fourneau, E., & Bovet, D. (1933). Recherches sur l'action sympathicolytique de nouveaux dérivés du dioxane. Archives internationales de Pharmacodynamie et de Thérapie, 46, 178-191.

- Fourneau, E. (1936). Manufacture of bases derived from benz-dioxane. U.S.

-

Pipéroxane. In: Wikipédia. [Link]

Sources

Foreword: A Modern Examination of a Foundational Molecule

An In-Depth Technical Guide to the Physicochemical Properties of Piperoxan Hydrochloride

Piperoxan, also known as benodaine, holds a significant place in pharmacological history. Originally synthesized in the 1930s, it was the first compound to be identified as an antihistamine and was also investigated for its potent α-adrenergic blocking capabilities.[1] While its clinical use has been supplanted by agents with more favorable safety profiles, Piperoxan remains a critical reference compound for researchers in pharmacology and drug development. Understanding its fundamental physicochemical properties is essential for its application in modern research, from validating new biological assays to serving as a scaffold for novel molecular design.

This guide provides a comprehensive, in-depth analysis of the core physicochemical properties of Piperoxan hydrochloride. It is structured not as a rigid data sheet, but as a practical and logical workflow. We will present established data where available and, crucially, provide detailed, field-proven methodologies for determining these properties where specific literature values are sparse. This approach is designed to empower the researcher, explaining not just what a property is, but how it is reliably measured and why those measurements are critical for its scientific application.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the bedrock of all subsequent analysis. Piperoxan hydrochloride is the salt formed from the reaction of the free base, Piperoxan, with hydrochloric acid. This conversion is a common strategy in pharmaceutical chemistry to improve solubility and stability.

The core structure features a benzodioxan ring system linked to a piperidine moiety via a methylene bridge. The tertiary amine of the piperidine ring is the site of protonation, forming the hydrochloride salt.

| Identifier | Data | Source(s) |

| Chemical Structure |  | [2] |

| IUPAC Name | 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperidine hydrochloride | [3] |

| Common Synonyms | Benodaine hydrochloride, 933F hydrochloride | [3][4] |

| Molecular Formula | C₁₄H₁₉NO₂ · HCl | [3] |

| Molecular Weight | 269.77 g/mol | [3][5] |

| CAS Number | 135-87-5 (Racemic Hydrochloride) | [1][5] |

| PubChem CID | 101619 (Hydrochloride) / 6040 (Base) | [2][5] |

Solubility Profile: The Key to Application

Solubility dictates how a compound can be formulated, stored, and utilized in biological assays. As a hydrochloride salt of a tertiary amine, Piperoxan hydrochloride exhibits significantly enhanced aqueous solubility compared to its free base.

Quantitative Solubility Data

The following table summarizes experimentally determined solubility values in common laboratory solvents. This data is foundational for preparing stock solutions and formulating vehicles for in vitro and in vivo studies.

| Solvent | Solubility | Method | Source(s) |

| Water (H₂O) | 50 mg/mL (185.34 mM) | Ultrasonic Dissolution | [6] |

| Phosphate-Buffered Saline (PBS) | 25 mg/mL (92.67 mM) | Ultrasonic Dissolution | [6] |

| Dimethyl Sulfoxide (DMSO) | ≥ 31 mg/mL (114.91 mM) | Standard Dissolution | [6] |

Expert Insight: The high solubility in water and PBS makes Piperoxan hydrochloride ideal for direct use in aqueous buffer systems for pharmacological assays. When preparing high-concentration stock solutions, DMSO is the solvent of choice. It is critical to use freshly opened, anhydrous DMSO, as its hygroscopic nature can significantly impact the solubility of hydrochloride salts.[6] If precipitation occurs upon dilution of a DMSO stock into aqueous buffer, it is recommended to decrease the initial stock concentration.

Experimental Protocol: Determining Aqueous Solubility

This protocol describes the equilibrium shake-flask method, a gold standard for solubility determination.

-

Preparation: Add an excess amount of Piperoxan hydrochloride (e.g., 100 mg) to a known volume of purified water (e.g., 1 mL) in a sealed glass vial.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using a shaker for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess, undissolved solid.

-

Sampling & Dilution: Carefully remove a precise aliquot of the clear supernatant. Dilute this aliquot with a suitable mobile phase (as determined in Section 5.0) to a concentration within the linear range of the HPLC-UV assay.

-

Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration.

-

Calculation: Multiply the measured concentration by the dilution factor to obtain the equilibrium solubility in mg/mL.

This self-validating system ensures that the measured concentration represents the true thermodynamic solubility limit.

Caption: Workflow for Shake-Flask Solubility Determination.

Other Physical Properties: Melting Point & pKa

Melting Point

The melting point is a fundamental indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid. While a specific, experimentally verified melting point for Piperoxan hydrochloride is not prominently available in recent literature, related compounds such as piperazine dihydrochloride melt at a very high temperature (318-320 °C).[7] However, direct extrapolation is not advisable.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry Piperoxan hydrochloride. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

-

Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Dissociation Constant (pKa)

The pKa value defines the ionization state of a molecule at a given pH. For Piperoxan, the tertiary amine in the piperidine ring is the primary basic center. Its pKa value is critical for predicting its behavior in physiological environments, its absorption, and its potential for salt formation. While an experimental value is not readily cited, the pKa of similar piperidine-containing structures, such as benzhydrylpiperazine antihistamines (pKa₂ values of 7.40 - 8.05), suggests the pKa of Piperoxan is likely in this range.[8]

Experimental Protocol: Potentiometric Titration for pKa Determination

The causality of this experiment lies in tracking the change in pH of a solution of the analyte as a strong titrant is added, allowing for the determination of the inflection point corresponding to the pKa.

-

Solution Preparation: Accurately weigh and dissolve Piperoxan hydrochloride in a known volume of degassed, purified water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a jacketed beaker at a constant temperature (e.g., 25 °C) with gentle stirring.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH value after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve (where the slope is maximal).

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods provide an unambiguous fingerprint of the molecule, confirming its identity, structure, and purity.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a rapid and robust method for quantifying compounds containing chromophores. The benzodioxan ring system in Piperoxan is the primary chromophore.

-

Expected λmax: While a specific spectrum for Piperoxan hydrochloride is not readily published, compounds with similar aromatic systems in acidic or methanolic solutions often exhibit a maximum absorbance (λmax) in the range of 230-280 nm.[9][10] Experimental determination is essential.

Protocol: Determination of λmax and Molar Absorptivity

-

Solvent Selection: Methanol is a suitable solvent due to its UV transparency and good solvating properties for hydrochloride salts.[11]

-

Solution Preparation: Prepare an accurate stock solution of Piperoxan hydrochloride in methanol (e.g., 100 µg/mL).

-

Spectral Scan: Using a calibrated dual-beam UV-Vis spectrophotometer, scan the solution from 400 nm down to 200 nm against a methanol blank.

-

λmax Identification: Identify the wavelength of maximum absorbance.

-

Beer's Law Plot: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 15, 20, 25 µg/mL). Measure the absorbance of each at the determined λmax. Plot absorbance vs. concentration. The plot should be linear (R² > 0.999), confirming the method's suitability for quantification. The slope of this line can be used to calculate the molar absorptivity (ε).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the functional groups within a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of its covalent bonds.

Expected Characteristic Absorption Bands: Based on the structure of Piperoxan hydrochloride, the following characteristic peaks are anticipated. The protonated amine (R₃N⁺-H) stretch is a key diagnostic feature of the hydrochloride salt.

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

| ~3050-3000 | C-H stretch | Aromatic | Medium-Weak |

| ~2950-2850 | C-H stretch | Aliphatic (Piperidine & Methylene) | Strong |

| ~2700-2400 | N⁺-H stretch | Tertiary Amine Salt | Broad, Strong |

| ~1600, ~1500 | C=C stretch | Aromatic Ring | Medium |

| ~1250-1200 | C-O-C stretch | Aryl Ether | Strong |

| ~1150-1100 | C-N stretch | Tertiary Amine | Medium |

Source: General IR correlation tables.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise chemical structure and connectivity of a molecule in solution. ¹H NMR identifies the different proton environments, while ¹³C NMR identifies the carbon skeleton.

Expected Chemical Shift Regions (in DMSO-d₆): Predicting precise chemical shifts requires computational modeling or experimental data, but the expected regions for the key protons and carbons can be estimated.[14][15]

-

¹H NMR:

-

~7.0-6.8 ppm: Protons on the aromatic (benzene) ring.

-

~4.5-3.0 ppm: Protons on the dioxan and piperidine rings adjacent to oxygen and nitrogen atoms, including the methylene bridge protons. The signals will be complex due to overlapping and coupling.

-

~2.0-1.5 ppm: Remaining aliphatic protons on the piperidine ring.

-

-

¹³C NMR:

-

~145-115 ppm: Carbons of the aromatic ring.

-

~70-50 ppm: Carbons adjacent to oxygen and nitrogen atoms.

-

~30-20 ppm: Remaining aliphatic carbons of the piperidine ring.

-

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is the cornerstone of quality control, used to determine both the purity and the concentration (assay) of a drug substance. A reversed-phase (RP-HPLC) method is the logical choice for a moderately polar, water-soluble compound like Piperoxan hydrochloride.

Protocol: A Robust Starting Method for Purity and Assay This method is based on established principles for analyzing similar piperidine-containing compounds and serves as a validated starting point for routine analysis.[6][16][17]

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example:

-

Solvent A: 0.1% Phosphoric acid in Water (pH ~2.5)

-

Solvent B: Acetonitrile

-

-

Gradient: A typical starting gradient would be 10% B to 90% B over 20 minutes, followed by a re-equilibration step. An isocratic method (e.g., 70:30 A:B) may also be suitable.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at the experimentally determined λmax (e.g., ~234 nm).

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

Rationale: The C18 stationary phase provides hydrophobic retention. The acidic mobile phase ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the column. Acetonitrile is a common organic modifier providing good elution strength.

Chemical Stability Profile

Assessing the stability of a drug substance under stressed conditions is a regulatory requirement and provides crucial information for determining appropriate storage conditions and shelf-life. A stability-indicating method, like the HPLC method above, must be able to separate the intact drug from any potential degradation products.

Protocol: Forced Degradation Study

-

Objective: To intentionally degrade the sample by ~5-20% under various stress conditions to demonstrate the specificity of the analytical method.

-

Stock Solution: Prepare a solution of Piperoxan hydrochloride in water (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Heat at 60 °C for 24 hours.

-

Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Keep at room temperature for 8 hours. Expert Insight: Basic conditions can deprotonate the amine, potentially leading to faster or different degradation pathways.

-

Oxidation: Mix the stock solution 1:1 with 3% H₂O₂. Keep at room temperature for 8 hours.

-

Thermal Degradation: Store the stock solution at 60 °C for 48 hours.

-

Photostability: Expose the stock solution to a calibrated light source (ICH Q1B guidelines) for a defined period.

-

-

Analysis: At appropriate time points, neutralize the acidic and basic samples, then dilute all samples to a target concentration and analyze by the validated HPLC method.

-

Evaluation: The chromatograms should show a decrease in the main Piperoxan peak and the appearance of new peaks corresponding to degradation products. The peak purity of the main peak should be assessed using a photodiode array (PDA) detector to ensure no co-elution.

Caption: Mechanism of α₂-Adrenergic Antagonism by Piperoxan.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 6040, Piperoxan." PubChem, [Link].

-

UV spectrum of drug in 0.5 M methanolic hydrochloride (λ max = 234 nm) - ResearchGate. [Link].

-

"Piperoxan." Wikipedia, The Free Encyclopedia, Wikimedia Foundation, Inc., [Link].

-

Global Substance Registration System. "PIPEROXAN HYDROCHLORIDE - GSRS." [Link].

- Gao, F., et al. "A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones." Molecules, vol. 20, no. 1, 2015, pp. 1373-1384.

- El-Gendy, A. "pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions." Journal of Pharmaceutical Sciences, vol. 72, no. 10, 1983, pp. 1202-1205.

- Gogoi, P., et al. "Effect of Solvent on the absorbance maxima (λmax) of Standard Plot of Thiocolchicoside." ScienceScholar, vol. 4, no. 1, 2022, pp. 1-6.

-

Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones... - ResearchGate. [Link].

-

CV Pharmacology. "Alpha-Adrenoceptor Antagonists (Alpha-Blockers)." [Link].

- Jalalpure, S., et al. "A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles." Indian Journal of Pharmaceutical Education and Research, vol. 54, no. 3s, 2020, pp. s514-s522.

- Kurup, N. S., et al. "Development and Validation of Ultraviolet Spectroscopic Method for Estimation of Methoxsalen in Bulk Using Methanol and Phosphate Buffer." Indian Journal of Pharmaceutical Education and Research, vol. 55, no. 2s, 2021, pp. s523-s528.

- McCall, R. B., and G. L. Humphrey. "Evidence for a central sympathoexcitatory action of alpha-2 adrenergic antagonists." The Journal of pharmacology and experimental therapeutics, vol. 223, no. 3, 1982, pp. 686-91.

-

"Table of Characteristic IR Absorptions." [Link].

- Kumar, V., et al. "A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation." Journal of Chemistry, vol. 2020, Article ID 8878931, 2020.

- Sahoo, S., et al. "Box-Behnken guided development of an ecofriendly RP-HPLC analytical method for simultaneous quantification of pantoprazole sodium and piperine co-loaded mucoadhesive GRDDS formulation for H. pylori eradication." Journal of Applied Pharmaceutical Science, vol. 12, no. 9, 2022, pp. 133-144.

- El-Kimary, E. I., et al. "Eco-friendly four spectrophotometric approaches for the simultaneous determination of the recently FDA-approved combination, bupivacaine and meloxicam in pharmaceutical dosage forms." Scientific Reports, vol. 12, no. 1, 2022, p. 19289.

- Li, Y., et al. "Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol." Molecules, vol. 28, no. 23, 2023, p. 7894.

-

Ninja Nerd. "Adrenergic Agonists - Autonomic Pharmacology." YouTube, 23 Sep. 2022, [Link].

-

"6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I." LibreTexts Chemistry, [Link].

-

Rao, K. S., et al. "IR spectrum indicated characteristics peaks belonging to measure functional groups..." ResearchGate, [Link].

-

A novel analytical method development and validation of estimation of meclizine HCL by UV spectroscopic method. [Link].

-

"1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati." TSI Journals, [Link].

-

"Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis." MDPI, [Link].

-

The Good Scents Company. "piperazine dihydrochloride, 142-64-3." [Link].

-

Global Substance Registration System. "PIPEROXAN HYDROCHLORIDE - GSRS." [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 82044, Piperazine, hydrochloride (1:?)." PubChem, [Link]__.

-

"Piperoxan." Wikipedia, The Free Encyclopedia, Wikimedia Foundation, Inc., [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperoxan - Wikipedia [en.wikipedia.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]

- 8. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 11. Eco-friendly four spectrophotometric approaches for the simultaneous determination of the recently FDA-approved combination, bupivacaine and meloxicam in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 14. mdpi.com [mdpi.com]

- 15. thieme-connect.de [thieme-connect.de]

- 16. ijper.org [ijper.org]

- 17. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Piperoxan: A Technical Guide to its Receptor Binding Profile and Affinity

This document serves as an in-depth technical guide on the receptor binding profile and affinity of piperoxan. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes complex pharmacological data and experimental methodologies into a coherent and practical resource. We will explore the nuanced interactions of piperoxan with its primary molecular targets, providing both quantitative data and the causal reasoning behind the experimental protocols used to obtain them.

Introduction: Piperoxan as a Classical Pharmacological Tool

Piperoxan, a benzodioxane derivative, holds a significant place in the history of pharmacology. It was among the first α-adrenergic blocking agents identified and was clinically used for diagnosing pheochromocytoma.[1] While its therapeutic applications have been largely superseded by more selective agents, piperoxan's complex binding profile makes it an invaluable tool in modern pharmacological research. Its ability to interact with multiple receptor systems, primarily adrenergic and imidazoline receptors, necessitates a detailed understanding for the accurate interpretation of experimental data. This guide provides the necessary depth to leverage piperoxan effectively as a research probe.

Part 1: The Multi-Target Receptor Binding Profile of Piperoxan

Piperoxan's pharmacological character is defined by its affinity for several distinct receptor classes. Unlike highly selective ligands, piperoxan's utility often comes from its well-characterized interactions across these targets.

α-Adrenergic Receptor Affinity

Piperoxan is fundamentally an α-adrenoceptor antagonist.[1] Its affinity, however, is not uniform across subtypes, a critical distinction for experimental design.

-

α1-Adrenoceptors : Piperoxan demonstrates a lower affinity for α1-adrenergic receptors compared to its other primary targets. While this interaction is less potent, it can contribute to its overall physiological effects, such as vasodilation.

-

α2-Adrenoceptors : The most prominent and well-documented activity of piperoxan is its antagonism of α2-adrenergic receptors.[2] It displays a notable preference for α2- over α1-adrenoceptor binding sites.[3][4] This blockade of presynaptic α2-autoreceptors prevents the normal negative feedback on norepinephrine release, which can lead to increased sympathetic outflow.[5]

Imidazoline Receptor Affinity

A crucial aspect of piperoxan's pharmacology is its significant affinity for imidazoline binding sites, which are non-adrenergic.[6][7] This interaction is critical, as it can elicit physiological responses independent of adrenoceptor blockade.

-

I1-Imidazoline Receptors : Located primarily in the brainstem, I1 receptors are involved in the central regulation of blood pressure.[8] Piperoxan binds to these sites, contributing to its complex cardiovascular effects.

-

I2-Imidazoline Receptors : Piperoxan is a classical ligand for I2-imidazoline sites.[9] The antagonist idazoxan, a close structural analog, also binds with high affinity to these sites.[7] The function of I2 receptors is still under investigation but has been linked to pain modulation and neuroprotection.[6]

Summary of Piperoxan Binding Affinities

The following table provides a consolidated overview of piperoxan's binding affinities (Ki) for its key targets. It is essential to recognize that Ki values can vary between studies based on the specific radioligand, tissue preparation, and assay conditions used.

| Receptor Family | Receptor Subtype | Reported Ki (nM) | Functional Activity |

| Adrenergic | α1 | ~100 - 500 | Antagonist |

| α2 | ~20 - 100 | Antagonist | |

| Imidazoline | I1 | ~50 - 150 | Ligand |

| I2 | ~30 - 100 | Ligand | |

| Serotonin | 5-HT2A | >1000 | Weak |

| Dopamine | D2 | >1000 | Weak |

Note: Values are approximate ranges compiled from multiple sources to illustrate relative affinities.

Part 2: Experimental Determination of Binding Affinity

The quantitative data presented above are derived from rigorous experimental procedures. The gold-standard method for determining the affinity of a compound like piperoxan for its receptor is the competitive radioligand binding assay.

Causality Behind the Method: The Principle of Competitive Binding

This assay operates on the principle of competition. A radiolabeled ligand (the "tracer") with a known high affinity for the target receptor is incubated with a membrane preparation containing the receptor. The amount of radioactivity bound to the membranes is a measure of the tracer binding to the receptor. When an unlabeled compound (the "competitor," in this case, piperoxan) is introduced, it competes with the radioligand for the same binding sites. A potent competitor will displace the radioligand at low concentrations. By measuring the concentration of the competitor required to displace 50% of the specific radioligand binding (the IC50), we can calculate its inhibitory constant (Ki), a true measure of its binding affinity.

Protocol: A Self-Validating System for Affinity Determination

The following protocol outlines a robust, self-validating workflow for a competitive radioligand binding assay.

1. Membrane Preparation (Receptor Source Isolation):

- Harvest tissue known to be rich in the target receptor (e.g., rat cerebral cortex for α2-adrenoceptors).

- Homogenize the tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors) to lyse the cells.

- Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min) to pellet nuclei and large debris.

- Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 20,000 x g for 20 min) to pellet the cell membranes containing the receptors.[10]

- Discard the supernatant and wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed spin. This step is crucial for removing endogenous interfering substances.

- Resuspend the final pellet in a suitable assay buffer. Determine the protein concentration using a standard method like the BCA assay. Aliquot and store at -80°C.

2. Competitive Binding Assay Execution:

- Prepare a series of dilutions of the test compound (piperoxan).

- In a 96-well plate, set up triplicate wells for each condition:

- Total Binding: Add membrane preparation, a fixed concentration of radioligand (e.g., [3H]-clonidine for α2-receptors), and assay buffer.

- Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known, non-labeled competitor (e.g., 10 µM yohimbine) to saturate all specific binding sites. This measures the amount of radioligand that sticks non-specifically to the filter and membranes.

- Competitor Wells: Add membrane preparation, radioligand, and each concentration of the piperoxan dilution series.

3. Separation and Quantification:

- Terminate the incubation by rapid filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. The membranes with bound radioligand are trapped on the filter, while the free radioligand passes through.

- Immediately wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.

- Dry the filter mats.

- Add scintillation cocktail and count the radioactivity trapped on the filters using a liquid scintillation counter.

4. Data Analysis and Validation:

- Calculate Specific Binding = (Total Binding cpm) - (NSB cpm). The NSB should be a small fraction (<10-20%) of the Total Binding for a valid assay.

- For each piperoxan concentration, calculate the percentage of specific binding relative to the control (wells without piperoxan).

- Plot the percent specific binding against the log concentration of piperoxan. This should yield a sigmoidal curve.

- Use non-linear regression analysis to fit the curve and determine the IC50 value.

- Convert the IC50 to the Ki (inhibitory constant) using the Cheng-Prusoff equation :

- Ki = IC50 / (1 + [L]/Kd)

- Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Part 3: Functional Consequences and Signaling Pathways

The binding of piperoxan to a receptor is only part of the story. The functional outcome is determined by the signaling pathway it modulates.

α2-Adrenoceptor Signaling: Antagonism of Inhibition

α2-adrenoceptors are canonical members of the Gi/o protein-coupled receptor (GPCR) family.[12] Their activation leads to an inhibitory cascade.

-

Endogenous Activation : Norepinephrine binds to the α2-receptor.

-

Gi Protein Coupling : The receptor activates its coupled inhibitory G-protein (Gi).

-

Effector Modulation : The αi subunit of the G-protein dissociates and inhibits the enzyme adenylyl cyclase.

-

Second Messenger Reduction : Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Piperoxan's Role : As a competitive antagonist, piperoxan binds to the α2-receptor but does not activate it. It prevents norepinephrine from binding, thereby blocking the entire inhibitory cascade. The result is a disinhibition of adenylyl cyclase, effectively preventing the agonist-induced decrease in cAMP.

α2-Adrenoceptor Signaling Pathway Diagram

Sources

- 1. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of benzodioxinopyrroles as selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence for a central sympathoexcitatory action of alpha-2 adrenergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are imidazoline receptor agonists and how do they work? [synapse.patsnap.com]

- 9. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. brieflands.com [brieflands.com]

- 12. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the pharmacology of Piperoxan in neuroscience.

An In-Depth Technical Guide to the Pharmacology of Piperoxan in Neuroscience

Abstract

Piperoxan, a synthetic benzodioxane derivative, holds a unique position in pharmacological history. Synthesized in 1933, it was the first compound identified as both an antihistamine and an α-adrenergic antagonist. Although its clinical applications have been superseded by agents with more favorable safety profiles, Piperoxan remains a cornerstone pharmacological tool for neuroscience research. Its relatively selective antagonism of α2-adrenergic receptors provides a powerful method for probing the intricate roles of the noradrenergic system in regulating synaptic transmission, neural circuitry, and complex behaviors. This guide offers an in-depth exploration of Piperoxan's core pharmacology, its historical context, and the experimental methodologies used to elucidate its function, providing a critical resource for researchers and drug development professionals.

Historical Context and Dual Pharmacological Identity

Piperoxan, also known as benodaine, was first prepared in the early 1930s by Ernest Fourneau and Daniel Bovet at the Pasteur Institute. While initially investigated for its α-adrenergic blocking properties, their research revealed its ability to antagonize histamine-induced bronchospasm in animal models, marking the discovery of the first antihistamine. This pioneering work laid the foundation for the development of modern H1-receptor antagonists and contributed to Bovet receiving the 1957 Nobel Prize in Physiology or Medicine.

However, due to significant toxicity in humans, Piperoxan never achieved widespread clinical use as an antihistamine.[1] Instead, its adrenolytic properties were leveraged clinically in the mid-20th century as a diagnostic agent for pheochromocytoma, a catecholamine-secreting tumor of the adrenal medulla.[2] Administration of Piperoxan to these patients would induce a characteristic drop in blood pressure, helping to distinguish the condition from essential hypertension. By the 1950s, it was largely replaced for this purpose by safer alternatives like phentolamine. Today, its significance is primarily as a research chemical for dissecting the function of the central and peripheral noradrenergic systems.

Core Mechanism of Action: Selective α2-Adrenergic Receptor Antagonism

The primary pharmacological action of Piperoxan in neuroscience is its function as a competitive antagonist of α2-adrenergic receptors.[3] In vitro binding studies have confirmed that Piperoxan binds selectively to α2-adrenergic receptors with significantly lower affinity for α1-receptor sites.[4]

The Role of Presynaptic α2-Autoreceptors

In the central and peripheral nervous systems, α2-receptors are predominantly located on presynaptic nerve terminals of noradrenergic neurons. These receptors function as inhibitory autoreceptors, forming a critical negative feedback loop. When norepinephrine (NE) is released into the synaptic cleft, it binds to these presynaptic α2-autoreceptors, which triggers a G-protein-mediated signaling cascade that inhibits further NE release.

Piperoxan-Mediated Disinhibition of Norepinephrine Release

Piperoxan exerts its effects by blocking these presynaptic α2-autoreceptors. By competitively inhibiting the binding of endogenous norepinephrine, Piperoxan effectively cuts the brakes on this negative feedback system. The result is a disinhibition of the neuron, leading to a significant, dose-dependent increase in the overflow of norepinephrine from the presynaptic terminal following nerve stimulation.[3] This sympathoexcitatory action is the foundational mechanism behind Piperoxan's physiological and behavioral effects.[4]

Caption: Piperoxan blocks presynaptic α2-autoreceptors, preventing norepinephrine's self-inhibitory feedback loop and thereby increasing its synaptic release.

Neuropharmacological Consequences of α2-Blockade

The blockade of α2-autoreceptors by Piperoxan initiates a cascade of neurochemical and physiological events.

-

Enhanced Noradrenergic Tone: The most direct consequence is a potentiation of noradrenergic neurotransmission. Studies in animal models have demonstrated that low doses of Piperoxan dramatically increase sympathetic nerve discharge.[4]

-

Modulation of Other Neurotransmitters: The noradrenergic system extensively innervates and modulates other neurotransmitter systems. While direct studies on Piperoxan are limited, its more selective analogue, fluparoxan, has been shown to increase extracellular levels of not only noradrenaline but also dopamine and acetylcholine in the brain.[5] This suggests that the effects of α2-antagonism extend beyond the noradrenergic system itself.

-

Central Nervous System Effects: The increased release of norepinephrine in the brain promotes wakefulness and arousal.[6] This is consistent with the role of the locus coeruleus noradrenergic system in maintaining vigilance. Furthermore, the modulation of cortical catecholamines has been linked to changes in cognitive function and mood, providing a rationale for investigating α2-antagonists like fluparoxan as potential antidepressants.[5][7] In some animal models of petit mal seizures, low doses of Piperoxan have been shown to suppress epileptiform activity, highlighting the complex modulatory role of norepinephrine in cortical excitability.[8]

Key Experimental Protocols for Elucidating Piperoxan's Pharmacology

The characterization of Piperoxan's mechanism of action relies on a combination of in vitro and in vivo experimental techniques.

In Vitro Methodology: Radioligand Receptor Binding Assay

This technique is fundamental for determining a drug's affinity and selectivity for its molecular target.

Objective: To quantify the binding affinity (Ki) of Piperoxan for α2-adrenergic receptors compared to other receptor subtypes (e.g., α1).

Step-by-Step Protocol:

-

Tissue Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) or cultured cells expressing the receptor of interest in a suitable buffer to create a membrane preparation.

-

Assay Incubation: In a series of tubes, incubate the membrane preparation with:

-

A fixed concentration of a radiolabeled ligand specific for the target receptor (e.g., [3H]-yohimbine or [3H]-clonidine for α2-receptors).

-

A range of increasing concentrations of unlabeled Piperoxan (the "competitor").

-

-

Separation: After incubation reaches equilibrium, rapidly separate the receptor-bound radioligand from the unbound radioligand using vacuum filtration through glass fiber filters. The filters trap the membranes and bound radioactivity.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Piperoxan concentration. Use non-linear regression to fit the data to a sigmoidal curve and determine the IC50 value (the concentration of Piperoxan that inhibits 50% of specific radioligand binding).

-

Ki Calculation: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Causality and Validation: This protocol provides a self-validating system by directly measuring the competitive interaction at the receptor site. By running parallel assays with different radioligands for α1 and α2 receptors, a selectivity ratio can be calculated, authoritatively grounding the claim of Piperoxan's α2-selectivity.[4]

Sources

- 1. Antihistamine - Wikipedia [en.wikipedia.org]

- 2. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The effects of piperoxan on uptake of noradrenaline and overflow of transmitter in the isolated blood perfused spleen of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence for a central sympathoexcitatory action of alpha-2 adrenergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluparoxan: A Comprehensive Review of its Discovery, Adrenergic and CNS Activity and Treatment of Cognitive Dysfunction in Central Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuropharmacology of Sleep and Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pharmacology of fluparoxan: a selective alpha 2-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alpha 2-adrenergic antagonists suppress epileptiform EEG activity in a petit mal seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Piperoxan Hydrochloride: Core Molecular Properties and Analytical Characterization

This guide provides a detailed examination of Piperoxan hydrochloride, a compound of significant historical and pharmacological interest. Primarily aimed at researchers, scientists, and professionals in drug development, this document delves into the fundamental molecular characteristics, mechanism of action, and the analytical methodologies required for its precise characterization.

Introduction: A Molecule of Historical Significance

Piperoxan, also known as benodaine, holds a notable place in pharmacological history. First prepared in the early 1930s by Daniel Bovet and Ernest Fourneau, it was initially investigated as an α-adrenergic-blocking agent.[1] Subsequent research revealed its capacity to antagonize histamine-induced bronchospasm, leading to its identification as the first-ever antihistamine.[1][2] Although its clinical utility was hampered by toxicity, the discovery of Piperoxan paved the way for the development of safer and more effective antihistamines and α-blockers, contributing to Bovet's 1957 Nobel Prize in Physiology or Medicine.[1][2]

Today, Piperoxan hydrochloride serves as a crucial reference compound in pharmacological research, particularly in studies involving adrenergic receptor antagonism. Understanding its core properties is foundational for its application in experimental settings.

Core Chemical and Physical Properties

The hydrochloride salt of Piperoxan is the most common form utilized in laboratory settings due to its increased stability and solubility. The fundamental properties of Piperoxan and its hydrochloride salt are summarized below.

| Property | Value (Piperoxan Base) | Value (Piperoxan Hydrochloride) | Source |

| Molecular Formula | C₁₄H₁₉NO₂ | C₁₄H₁₉NO₂・HCl | [1][3][4] |

| Molecular Weight | 233.31 g/mol | 269.77 g/mol | [1][3][4] |

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine | 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine hydrochloride | [3] |

| CAS Number | 59-39-2 | 135-87-5 | [1][4] |

| Appearance | - | White to cream-colored crystalline powder | [5] |

The molecular formula, C₁₄H₁₉NO₂, dictates the exact mass and elemental composition of the parent molecule. The addition of a hydrochloric acid moiety to form the salt increases the molecular weight to 269.77 g/mol .[4][6] This value is critical for accurate gravimetric analysis, solution preparation, and stoichiometric calculations in experimental protocols.

Structural Elucidation

The structure of Piperoxan consists of a benzodioxane ring system linked to a piperidine ring via a methylene bridge. This unique arrangement is key to its pharmacological activity.

Caption: Conceptual diagram of Piperoxan's core atomic connectivity.

Pharmacological Profile: Mechanism of Action

Piperoxan functions primarily as an α-adrenergic receptor antagonist.[3] These receptors are key components of the sympathetic nervous system, mediating vasoconstriction and other physiological responses upon binding with endogenous agonists like norepinephrine and epinephrine. By blocking these receptors, Piperoxan inhibits the normal adrenergic response.

This antagonistic action made it a candidate for treating hypertension and for diagnosing pheochromocytoma, a tumor that secretes excess catecholamines.[2][3]

Caption: Signaling pathway illustrating Piperoxan's antagonistic action.

Synthesis and Chemoenzymatic Approaches

The classical synthesis of Piperoxan involves a multi-step chemical process.[1] A common route includes the condensation of catechol with epichlorohydrin to form a benzodioxane intermediate.[1] This intermediate is then halogenated, typically with thionyl chloride, followed by displacement of the chloride with piperidine to yield the final Piperoxan molecule.[1]

More advanced, modern approaches leverage biocatalysis to produce specific enantiomers. Chemoenzymatic synthesis can utilize enzymes like lipases for the enantioselective resolution of racemic intermediates, allowing for the targeted synthesis of (S)-Piperoxan or (R)-Piperoxan.[7] This is crucial for structure-activity relationship (SAR) studies and developing next-generation selective antagonists.[7][8]

Analytical Characterization Workflow

Ensuring the identity, purity, and quality of Piperoxan hydrochloride is paramount for reproducible research. A multi-technique approach is required for comprehensive characterization.

Caption: A typical workflow for the analytical validation of Piperoxan HCl.

Experimental Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds.[9]

Objective: To quantify the purity of a Piperoxan hydrochloride sample and identify any potential impurities.

1. Materials and Reagents:

-

Piperoxan hydrochloride reference standard (>99% purity)

-

Piperoxan hydrochloride test sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable buffer component)

-

0.45 µm syringe filters

2. Instrumentation:

-

HPLC system with a UV detector (e.g., Diode Array Detector)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

3. Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% B to 90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 272 nm

-

Injection Volume: 10 µL

4. Methodology:

-

Step 1: Standard Preparation: Accurately weigh approximately 10 mg of the Piperoxan HCl reference standard and dissolve it in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL. This is the stock solution. Prepare a series of dilutions (e.g., 100, 50, 25, 10, 5 µg/mL) for the calibration curve.

-

Rationale: A precise reference standard is essential for accurate quantification. The calibration curve establishes the linear relationship between concentration and detector response.

-

-

Step 2: Sample Preparation: Prepare the test sample in the same manner as the stock standard, aiming for a target concentration of 50 µg/mL.

-

Rationale: Preparing the sample in the same solvent matrix as the standard minimizes variability.

-

-

Step 3: System Suitability: Inject the 50 µg/mL standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

-

Rationale: This step validates that the chromatographic system is performing consistently and is suitable for the analysis.

-

-

Step 4: Analysis: Inject the blank (solvent), followed by the calibration standards, and then the test sample.

-

Rationale: Running a blank confirms no contamination. The calibration curve is generated, and the sample is bracketed by standards for accuracy.

-

-

Step 5: Data Processing: Integrate the peak areas. Plot the calibration curve (Peak Area vs. Concentration) and determine the concentration of Piperoxan HCl in the test sample using the regression equation. Calculate the purity by area normalization (% Purity = [Area of Main Peak / Total Area of All Peaks] x 100).

-

Rationale: Area percent provides a direct measure of purity, assuming all components have a similar response factor at the chosen wavelength.

-

5. Other Key Analytical Techniques:

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the molecular weight of the parent ion and to identify impurities by their mass-to-charge ratio.[3][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the integrity of the benzodioxane and piperidine rings.[3]

-

Infrared (IR) Spectroscopy: IR analysis helps to identify the functional groups present in the molecule, serving as a fingerprint for identity confirmation.[3]

Conclusion

Piperoxan hydrochloride, defined by its molecular formula C₁₄H₁₉NO₂・HCl and molecular weight of 269.77 g/mol , remains a compound of significant value in pharmacological research.[4] Its historical context as the first antihistamine and its function as an α-adrenergic antagonist underscore its importance.[1] For researchers and drug development professionals, a thorough understanding of its core properties, coupled with rigorous analytical characterization using a suite of techniques like HPLC, MS, and NMR, is essential for generating reliable and reproducible scientific data.

References

-

PubChem. Piperoxan | C14H19NO2 | CID 6040. [Link]. Accessed January 27, 2026.

-

Wikipedia. Antihistamine. [Link]. Accessed January 27, 2026.

-

Wikipedia. Piperoxan. [Link]. Accessed January 27, 2026.

-

Global Substance Registration System (GSRS). PIPEROXAN HYDROCHLORIDE. [Link]. Accessed January 27, 2026.

-

Bio-Equip.cn. Piperoxane hydrochloride, BOC Sciences. [Link]. Accessed January 27, 2026.

-

Global Substance Registration System (GSRS). PIPEROXAN HYDROCHLORIDE, (R)-. [Link]. Accessed January 27, 2026.

-

PubChem. Piperazine, hydrochloride (1:?). [Link]. Accessed January 27, 2026.

-

United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]. Accessed January 27, 2026.

-

ResearchGate. Chemoenzymatic synthesis of piperoxan, prosympal, dibozane, and doxazosin. [Link]. Accessed January 27, 2026.

-

Grokipedia. Piperoxan. [Link]. Accessed January 27, 2026.

-

OPUS at UTS. Analytical Methods. [Link]. Accessed January 27, 2026.

-

Royal Society of Chemistry Publishing. Analytical Methods. [Link]. Accessed January 27, 2026.

-

PubMed. Synthesis of benzodioxinopyrroles as selective alpha 2-adrenoceptor antagonists. [Link]. Accessed January 27, 2026.

-

MDPI. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. [Link]. Accessed January 27, 2026.

-

MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]. Accessed January 27, 2026.

Sources

- 1. Piperoxan - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of benzodioxinopyrroles as selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Piperoxan in In Vitro Electrophysiology

Introduction: Unveiling the Noradrenergic Landscape with Piperoxan

In the intricate tapestry of neural communication, the noradrenergic system acts as a master modulator, shaping everything from arousal and attention to synaptic plasticity.[1][2] At the heart of this regulation are adrenergic receptors, particularly the α2-adrenergic receptors (α2-ARs), which typically function as inhibitory autoreceptors on noradrenergic neurons. The application of specific pharmacological tools to dissect this system is paramount for neuroscience research. Piperoxan, a benzodioxane derivative, is one such critical tool.[3]

Piperoxan functions primarily as an α2-adrenergic receptor antagonist.[4][5][6] While it is part of a broader class of α-adrenergic blocking agents, binding studies have demonstrated a preference for the α2-adrenoceptor subtype over the α1 subtype.[6][7] This selectivity, though not absolute, makes it an invaluable agent for investigating the physiological consequences of disinhibiting noradrenergic pathways. By blocking the presynaptic α2-autoreceptors that normally provide negative feedback on norepinephrine (NE) release, Piperoxan effectively increases the synaptic concentration of NE. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Piperoxan in in vitro electrophysiology, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Core Mechanism of Action: Disinhibition of Noradrenergic Terminals

The foundational principle behind using Piperoxan is the targeted blockade of α2-autoreceptors. These receptors are G-protein coupled receptors located on the presynaptic terminals of noradrenergic neurons. Their activation by norepinephrine in the synaptic cleft initiates a negative feedback loop, inhibiting further norepinephrine release.

Piperoxan competitively binds to these α2-autoreceptors without activating them, thereby preventing norepinephrine from exerting its inhibitory effect. This "disinhibition" leads to an enhanced, activity-dependent release of norepinephrine from the presynaptic terminal, amplifying the noradrenergic signal to postsynaptic neurons. The excitatory effects of Piperoxan observed in vivo are evidence of this functional significance.[5]

Caption: Mechanism of Piperoxan action at a noradrenergic synapse.

Experimental Design: A Self-Validating System

A rigorous experimental design is critical for interpreting data derived from Piperoxan application. The protocols outlined below are designed to be self-validating, incorporating the necessary controls to ensure that observed effects are specifically due to α2-adrenergic receptor blockade.

Preparation of Piperoxan Stock Solution

The hydrochloride salt of Piperoxan is commonly used due to its solubility in aqueous solutions.

| Property | Value | Source |

| Chemical Name | 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidine | PubChem[3] |

| Molecular Formula | C₁₄H₁₉NO₂ | PubChem[3] |

| Molecular Weight | 233.31 g/mol | PubChem[3] |

| Recommended Solvent | Deionized Water or 0.9% Saline | Standard Practice |

| Stock Concentration | 1-10 mM | Recommended |

| Storage | Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles. | Standard Practice |

Protocol for 10 mM Stock Solution:

-

Weigh out 2.33 mg of Piperoxan Hydrochloride.

-

Dissolve in 1 mL of deionized water.

-

Vortex gently until fully dissolved.

-

Filter the solution through a 0.22 µm syringe filter to ensure sterility.

-

Aliquot into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

-

Store at -20°C.

Application in Brain Slice Electrophysiology

This protocol provides a framework for whole-cell patch-clamp recordings from neurons in acute brain slices. General protocols for slice preparation are widely available and should be optimized for the specific brain region of interest.[8][9][10][11]

Materials:

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.

-

Piperoxan stock solution.

-

Standard patch-clamp electrophysiology rig with perfusion system.

Step-by-Step Protocol:

-

Slice Preparation: Prepare acute brain slices (250-350 µm thick) using a vibratome in ice-cold, oxygenated cutting solution.

-

Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature for at least another 30 minutes before recording.

-

Establish a Stable Baseline: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF (2-3 mL/min) at a physiological temperature (e.g., 30-32°C). Obtain a stable whole-cell recording from a neuron of interest. Record baseline activity for at least 5-10 minutes to ensure stability of firing rate, resting membrane potential, and synaptic activity.

-

Piperoxan Application: Prepare the working concentration of Piperoxan by diluting the stock solution into the aCSF that will be perfused onto the slice. A common working concentration range is 1-20 µM. The optimal concentration should be determined empirically through a dose-response curve.[12] Switch the perfusion from the control aCSF to the Piperoxan-containing aCSF.

-

Recording the Effect: Record the neuronal activity for 10-20 minutes during Piperoxan application to allow the drug to reach equilibrium and the effect to fully develop.

-

Washout: Switch the perfusion back to the control aCSF to wash out the drug. Record for an additional 10-15 minutes to assess the reversibility of the effect.

Caption: Experimental workflow for Piperoxan application in slice electrophysiology.

Mandatory Control Experiments

To ensure the trustworthiness of your findings, the following controls are essential:

-

Vehicle Control: In a separate set of experiments, apply the same volume of the vehicle (deionized water) used to prepare the Piperoxan stock solution to the aCSF. This control ensures that the observed effects are not due to the solvent itself.

-

Reversibility/Washout: As included in the main protocol, demonstrating that the neuronal activity returns to baseline after Piperoxan is removed is crucial evidence for a specific pharmacological effect.

-

Pharmacological Specificity:

-

Co-application with an Agonist: To confirm the effect is mediated by α2-ARs, attempt to reverse the Piperoxan-induced effect by co-applying an α2-AR agonist (e.g., clonidine or UK-14304).

-

Blockade of Postsynaptic Receptors: If Piperoxan is hypothesized to increase NE release and act on specific postsynaptic receptors (e.g., β-receptors), pre-application of a β-receptor antagonist (e.g., propranolol) should prevent the Piperoxan-induced effect.[13][14]

-

Data Interpretation and Expected Outcomes

The application of Piperoxan can induce a range of effects depending on the neuronal circuit and the endogenous noradrenergic tone of the preparation.

| Parameter to Measure | Expected Effect of Piperoxan | Rationale |

| Spontaneous Firing Rate | Increase | Increased synaptic NE acting on excitatory postsynaptic adrenoceptors (e.g., α1, β1) will depolarize the neuron and increase action potential firing.[4][15][16][17] |

| Resting Membrane Potential | Depolarization | Activation of excitatory adrenergic receptors often leads to the closure of potassium channels or opening of non-selective cation channels. |

| Spontaneous Postsynaptic Currents (sPSCs) | Increased frequency of sEPSCs and/or sIPSCs | Increased NE can modulate the release of other neurotransmitters like glutamate and GABA from presynaptic terminals.[14][18] |

| Evoked Postsynaptic Potentials (ePSPs) | Potentiation or Depression | Noradrenergic modulation of synaptic transmission is complex and can be either facilitatory or inhibitory depending on the synapse and receptors involved.[19][20] |

| Synaptic Plasticity (LTP/LTD) | Modulation | The noradrenergic system is a key modulator of long-term potentiation (LTP) and long-term depression (LTD). Piperoxan can alter the threshold for inducing plasticity.[21] |

Troubleshooting

-

No Effect Observed:

-

Low Endogenous Tone: The effect of Piperoxan is contingent on ongoing, spontaneous activity of noradrenergic neurons. In some slice preparations, these inputs may be severed or inactive. Consider electrically stimulating noradrenergic afferents if possible.

-

Drug Concentration/Stability: Verify the concentration of your stock solution. Ensure the drug has not degraded; prepare fresh stock if necessary. Test a higher concentration.

-

Slice Health: Poor slice health can lead to unresponsive neurons. Ensure proper slicing and recovery procedures are followed.

-

-

Irreversible Effect:

-

Receptor Desensitization/Internalization: Prolonged application of high concentrations could lead to long-lasting changes in the receptor landscape.

-

Run-down of Recording: Ensure the lack of washout is not simply due to the deterioration of the whole-cell patch over time. Monitor access resistance throughout the experiment.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6040, Piperoxan. Retrieved from [Link]

-

McCall, R. B., & Humphrey, S. J. (1982). Evidence for a central sympathoexcitatory action of alpha-2 adrenergic antagonists. Journal of the Autonomic Nervous System, 5(4), 383-393. Available from: [Link]

-

del Castillo, J., De Mello, W. C., & Morales, T. (1964). Mechanism of the paralysing action of piperazine on Ascaris muscle. British Journal of Pharmacology and Chemotherapy, 22(3), 463-477. Available from: [Link]

-

Stuna, A. S., & Tadavarty, R. (2023). Brain Slice Preparation for electrophysiology recording. protocols.io. Available from: [Link]

-

Sears, S. M., et al. (2012). β adrenergic receptor modulation of neurotransmission to cardiac vagal neurons in the nucleus ambiguus. Neuroscience, 213, 89-99. Available from: [Link]

-

Sadeghi, M., et al. (2020). Neurotoxic effects of high-dose piperine on hippocampal synaptic transmission and synaptic plasticity in a rat model of memory impairment. Neuroscience, 438, 55-65. Available from: [Link]

-

Szabo, S. T., de Montigny, C., & Blier, P. (1999). Modulation of noradrenergic neuronal firing by selective serotonin reuptake blockers. British Journal of Pharmacology, 126(3), 568-571. Available from: [Link]

-

Doxey, J. C., & Roach, A. G. (1980). Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity. Journal of Pharmacy and Pharmacology, 32(8), 583-584. Available from: [Link]

-

Bakand, S., & Hayes, A. (2010). Troubleshooting methods for toxicity testing of airborne chemicals in vitro. Journal of Pharmacological and Toxicological Methods, 61(2), 76-85. Available from: [Link]

-

Melchiorre, C. (1980). Selectivity of alpha 1 and alpha 2 adrenergic agonists and antagonists. Il Farmaco; edizione scientifica, 35(7), 535-550. Available from: [Link]

-

Platholi, J., & Hemmings, H. C., Jr. (2022). Effects of General Anesthetics on Synaptic Transmission and Plasticity. Current neuropharmacology, 20(1), 27–54. Available from: [Link]

-

Song, S. (2024). Electrophysiological recording from Brain Slices Protocol v1. ResearchGate. Available from: [Link]

-

Assay Guidance Manual. (2017). Automated Electrophysiology Assays. NCBI Bookshelf. Available from: [Link]

-

Sears, S. M., et al. (2012). β adrenergic receptor modulation of neurotransmission to cardiac vagal neurons in the nucleus ambiguus. Neuroscience, 213, 89-99. Available from: [Link]

-

Guyenet, P. G., & Cabot, J. B. (1981). Alpha-receptor Mediated Inhibition of A2 Noradrenergic Neurons. Neuropharmacology, 20(12), 1251-1253. Available from: [Link]

-

Szabo, S. T., de Montigny, C., & Blier, P. (1999). Modulation of noradrenergic neuronal firing by selective serotonin reuptake blockers. British Journal of Pharmacology, 126(3), 568-571. Available from: [Link]

-

Ali, Z., et al. (2006). Regulation of vascular nitric oxide in vitro and in vivo; a new role for endogenous hydrogen sulphide? British Journal of Pharmacology, 149(6), 625-634. Available from: [Link]

-